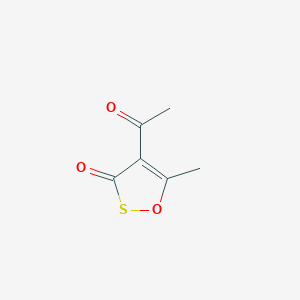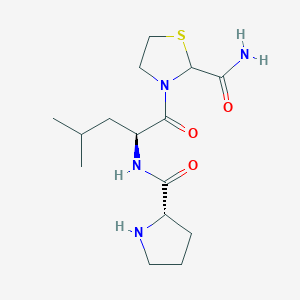
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- typically involves the reaction of L-cysteine with an aldehyde under physiological conditions. This reaction forms a thiazolidine ring through a click-type reaction that is efficient and stable . The reaction does not require any catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Methods such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
化学反応の分析
Types of Reactions
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- include other thiazolidine derivatives and cyclic peptides such as:
- Thiazolidine-4-one
- Thiazolidine-2,4-dione
- Cyclo-(tyrosylprolyl)
- Cyclo-(prolyl-leucyl)
Uniqueness
What sets 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- apart from these similar compounds is its unique combination of the thiazolidine ring with the prolyl-leucyl peptide sequence. This combination enhances its biological activity and selectivity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
65166-59-8 |
|---|---|
分子式 |
C15H26N4O3S |
分子量 |
342.5 g/mol |
IUPAC名 |
3-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O3S/c1-9(2)8-11(18-13(21)10-4-3-5-17-10)14(22)19-6-7-23-15(19)12(16)20/h9-11,15,17H,3-8H2,1-2H3,(H2,16,20)(H,18,21)/t10-,11-,15?/m0/s1 |
InChIキー |
RQRVKWAPHOUZJK-AKABHXMESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCSC1C(=O)N)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CC(C)CC(C(=O)N1CCSC1C(=O)N)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



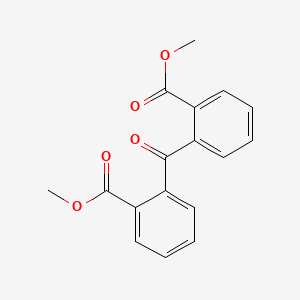
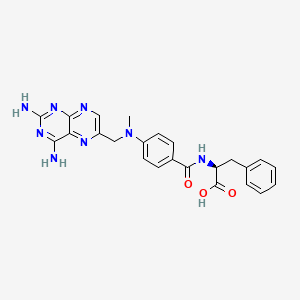
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
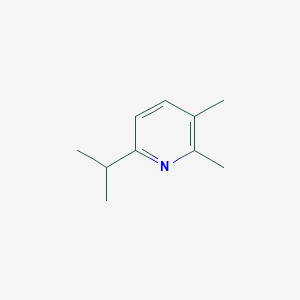
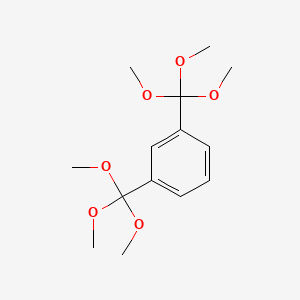

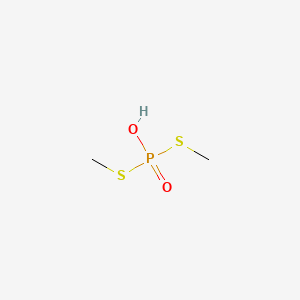
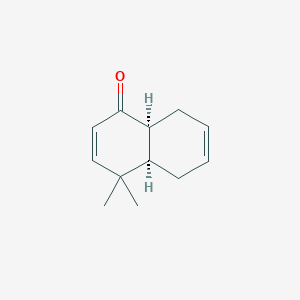
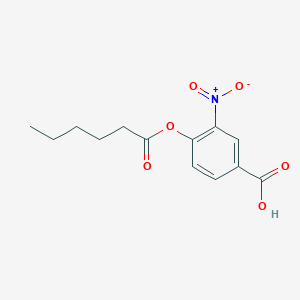
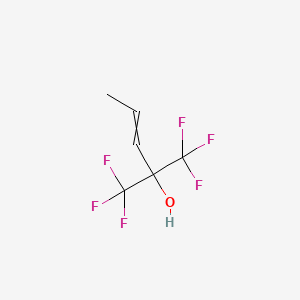
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
